molecular formula C8H9N3O5 B6144956 3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid CAS No. 16296-42-7

3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid

Cat. No.: B6144956
CAS No.: 16296-42-7
M. Wt: 227.2
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Description

3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid typically involves multiple steps. One common method starts with the reaction of ethyl acetoacetate with urea to form 6-methyluracil. This intermediate is then reacted with formic acid to introduce the formamido group, followed by a reaction with β-alanine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The process may also involve automated systems to ensure consistency and quality control.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and DNA interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

    Orotic Acid: Similar in structure but lacks the formamido group.

    6-Methyluracil: A precursor in the synthesis of the compound.

    β-Alanine: Another precursor used in the synthesis.

Uniqueness

3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

16296-42-7

Molecular Formula

C8H9N3O5

Molecular Weight

227.2

Purity

95

Origin of Product

United States

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